molecular formula C17H12Cl2FN3O3S B3536391 N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B3536391
M. Wt: 428.3 g/mol
InChI Key: SWXLSDGFZOAPHC-UHFFFAOYSA-N
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Description

N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiadiazole ring, dichlorophenoxy, and fluorophenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of Dichlorophenoxy Group: The dichlorophenoxy group is introduced via nucleophilic substitution reactions.

    Introduction of Fluorophenoxy Group: The fluorophenoxy group is added through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenoxy groups.

    Thiadiazoles: Compounds containing the thiadiazole ring.

    Fluorophenoxy Derivatives: Compounds with fluorophenoxy groups.

Uniqueness: N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2FN3O3S/c18-12-2-1-3-13(16(12)19)26-9-15-22-23-17(27-15)21-14(24)8-25-11-6-4-10(20)5-7-11/h1-7H,8-9H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXLSDGFZOAPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
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N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
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N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
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N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
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N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
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N-[5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

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